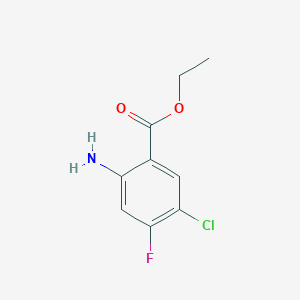

2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester

Overview

Description

2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester (CAS No. 1869938-65-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings from various studies.

- Molecular Formula : C9H8ClFNO2

- Molecular Weight : 203.62 g/mol

This compound features an amino group, a chloro substituent, and a fluoro substituent on a benzoic acid backbone, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Similar compounds have been shown to modulate enzyme activity and influence metabolic pathways.

Target Interactions

- Enzymatic Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, potentially affecting cellular signaling and gene expression.

- Cellular Uptake : The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound's lipophilicity, facilitating its absorption and distribution within biological systems.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds. For instance, derivatives of benzoic acid with similar substituents were assessed for their efficacy against viral infections.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Niclosamide | 4.63 | 1.96 | 0.43 |

| Compound 19 | 1.00 | 3.73 | TBD |

| Compound 21 | 1.00 | 4.73 | TBD |

*EC50 indicates the concentration required to inhibit viral replication by 50%, while CC50 refers to the concentration at which cytotoxicity occurs .

Cytotoxicity Studies

Cytotoxicity assays have shown that while some derivatives exhibit potent antiviral activity, they also present varying levels of cytotoxicity. The selectivity index (SI), calculated as CC50/EC50, is critical for assessing the therapeutic window of these compounds.

Case Studies

- Antiviral Efficacy : A study conducted on a series of benzoic acid derivatives demonstrated that modifications at the 5-position significantly enhanced antiviral activity while reducing cytotoxic effects compared to standard antiviral agents like niclosamide .

- Pharmacokinetic Evaluations : In vivo studies indicated that certain prodrugs derived from the parent compound exhibited improved plasma exposure and bioavailability in mouse models, suggesting potential for further development in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of 2-amino benzoic acids exhibit significant antimicrobial properties. The introduction of halogen atoms, such as chlorine and fluorine, enhances their activity against various bacterial strains. Studies have shown that 2-amino-5-chloro-4-fluoro-benzoic acid ethyl ester demonstrates notable effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties : Compounds similar to this compound have been studied for their anti-inflammatory effects. The presence of the amino group allows for interactions with biological targets involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Cancer Research : There is growing interest in the application of fluorinated compounds in oncology. The unique electronic properties of fluorine can enhance the selectivity and potency of anticancer agents. Preliminary studies indicate that derivatives of 2-amino-5-chloro-4-fluoro-benzoic acid may inhibit specific cancer cell lines, warranting further investigation into their mechanisms and efficacy .

Agrochemical Applications

Pesticide Development : The structural characteristics of this compound make it suitable as an intermediate in the synthesis of novel pesticides. Fluorinated compounds are known for their increased stability and bioactivity, which are desirable traits in agrochemicals. Research has shown that similar compounds can act as effective herbicides and insecticides .

Plant Growth Regulators : Some studies suggest that certain derivatives can function as plant growth regulators, promoting growth or providing resistance to environmental stressors. The application of such compounds could lead to enhanced agricultural productivity .

Materials Science Applications

Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could improve material performance in various applications, including coatings and composites .

Dyes and Pigments : Due to its chromophoric nature, this compound might be utilized in the formulation of dyes and pigments. Research into its optical properties could lead to innovative applications in textiles and coatings.

Case Studies

- Antibacterial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various benzoic acid derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent against resistant strains.

- Pesticide Development Research : In a collaborative study between agricultural scientists and chemists, 2-amino-5-chloro-4-fluoro-benzoic acid derivatives were synthesized and tested for herbicidal activity. The findings revealed that certain derivatives exhibited superior efficacy compared to existing commercial herbicides, suggesting a promising avenue for future pesticide formulations.

- Polymer Blending Experiments : Researchers explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The resulting composites demonstrated enhanced thermal stability and mechanical strength, showcasing the compound's utility in materials science applications.

Properties

IUPAC Name |

ethyl 2-amino-5-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUQHFIIYRQART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.